4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine
Description
4,5-Bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine is a thiazole derivative featuring two 4-methylphenylsulfanyl groups at positions 4 and 5 of the thiazole ring and an N-phenyl substituent.
Properties
IUPAC Name |
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2S3/c1-16-8-12-19(13-9-16)26-21-22(27-20-14-10-17(2)11-15-20)28-23(25-21)24-18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOKCJCVHMKETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(SC(=N2)NC3=CC=CC=C3)SC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with β-Keto Sulfide Intermediates
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. For the target compound, this method involves cyclizing a β-keto sulfide precursor with N-phenylthiourea in the presence of a halogenating agent.
Procedure :
- Synthesis of 1,3-Di[(4-methylphenyl)sulfanyl]propan-2-one :
A solution of 4-methylbenzenethiol (2.2 eq) in ethanol was treated with potassium hydroxide (1.5 eq) and dibromoacetone (1 eq) under reflux for 12 hours. The resulting β-keto sulfide precipitated upon cooling, yielding 68% after recrystallization from ethanol.- Key Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S stretch).
- ¹H NMR (CDCl₃) : δ 2.35 (s, 6H, CH₃), 4.12 (s, 2H, SCH₂), 7.25–7.40 (m, 8H, Ar-H).
- Key Data :
- Cyclization with N-Phenylthiourea :
The β-keto sulfide (1 eq) was combined with N-phenylthiourea (1.2 eq) and trichloroisocyanuric acid (TCCA, 0.5 eq) in ethanol at 80°C for 25 minutes using Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.02 g/mmol). The reaction mixture was magnetically separated, and the crude product was purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding 60% of the thiazole core.
Nucleophilic Aromatic Substitution on Preformed Thiazole
An alternative route involves functionalizing a preassembled thiazole ring through nucleophilic substitution.
Procedure :
- Preparation of 4,5-Dibromo-N-phenyl-1,3-thiazol-2-amine :
2-Amino-4,5-dibromothiazole (1 eq) was reacted with iodobenzene (1.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO) at 110°C for 24 hours under nitrogen, yielding 55% N-phenylated product.
- Double Sulfanyl Group Introduction :
The dibromothiazole (1 eq) was treated with 4-methylbenzenethiol (2.5 eq) and potassium tert-butoxide (2.2 eq) in tetrahydrofuran (THF) at 60°C for 8 hours. Post-reaction neutralization with acetic acid afforded the target compound in 72% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Synthesis | β-Keto sulfide, TCCA, nanocatalyst, 80°C | 60% | One-pot procedure, regioselective | Requires specialized catalyst |
| Nucleophilic Substitution | KOtBu, 4-methylbenzenethiol, THF, 60°C | 72% | High functional group tolerance | Multi-step synthesis, bromination required |
The Hantzsch method offers a streamlined approach but relies on β-keto sulfide availability. In contrast, nucleophilic substitution provides flexibility in late-stage functionalization but necessitates prehalogenated intermediates.
Optimization Strategies
Catalytic Enhancements
The Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst reduced reaction times from 12 hours to 25 minutes by enhancing electron transfer at the sulfide-thiourea interface. Comparative studies showed a 15% yield increase over conventional thermal methods.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylacetamide (DMAC) improved sulfanyl group incorporation at elevated temperatures (80–100°C), whereas protic solvents (e.g., ethanol) favored cyclization but slowed nucleophilic substitution.
Analytical Characterization
Spectroscopic Confirmation
Thermal Stability
Thermogravimetric analysis (TGA) revealed decomposition onset at 220°C, with a 70% mass loss by 450°C, consistent with sulfide bond cleavage.
Chemical Reactions Analysis
Types of Reactions
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of an acid catalyst.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with different substituents.
Scientific Research Applications
4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive nature.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis
The target compound’s bis-sulfanyl groups distinguish it from analogs with sulfonyl, nitro, or halogen substituents. Key comparisons include:
- 4-(4′-Nitrophenyl)thiazol-2-amine (): Contains a nitro group at position 4, which is strongly electron-withdrawing, enhancing reactivity in electrophilic substitutions.
- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine () : Features chloro substituents on the N-phenyl group, increasing molecular weight and halogen-dependent interactions (e.g., van der Waals forces). The target compound’s methyl groups may reduce polarity and improve metabolic stability .
- Sulfonamide-containing triazoles () : Sulfonyl groups increase polarity and hydrogen-bonding capacity compared to sulfanyl groups, affecting solubility and protein-binding interactions .
Physicochemical and Spectroscopic Properties
Lipophilicity and Solubility
Spectroscopic Features
- IR Spectroscopy : Unlike sulfonamide derivatives (), the target compound lacks carbonyl (C=O, ~1660–1680 cm⁻¹) or sulfonyl (S=O, ~1350 cm⁻¹) bands, but retains C-S stretching (~1240–1250 cm⁻¹) .
- NMR : The N-phenyl and methyl groups would produce distinct aromatic and aliphatic proton signals, differing from nitro (deshielded) or chloro (split peaks) substituents .
Comparative Data Table
Q & A
What are the established synthetic routes for 4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine, and what critical parameters affect yield and purity?
Level : Basic
Methodological Answer :
The synthesis typically involves:
- Thiazole Ring Formation : Cyclization of α-haloketones (e.g., chloroacetophenone) with thiourea derivatives under reflux in ethanol or THF .
- Sulfanyl Group Introduction : Nucleophilic substitution using 4-methylthiophenol in the presence of a base (e.g., K₂CO₃) .
Critical Parameters : - Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity for sulfanyl group attachment.
- Stoichiometry : Excess 4-methylthiophenol (1.5–2.0 equivalents) ensures complete substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity .
How can researchers optimize the cyclization step during the synthesis of thiazole derivatives like this compound?
Level : Advanced
Methodological Answer :
- Catalysts : Use Lawesson’s reagent to accelerate cyclization via thiocarbonyl activation, reducing reaction time from 24 h to 6–8 h .
- Temperature Control : Maintain 80–90°C to prevent side reactions (e.g., oxidation of sulfanyl groups).
- Inert Atmosphere : Conduct reactions under nitrogen to avoid moisture-induced hydrolysis of intermediates .
- Monitoring : Track progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient) .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should data inconsistencies be addressed?
Level : Basic
Methodological Answer :
- Spectroscopy :
- Crystallography :
- X-ray Diffraction : Refine structures using SHELX (monoclinic system, space group P2₁/c) .
- ORTEP Visualization : Analyze bond angles and dihedral angles to confirm planarity of the thiazole ring .
Resolving Inconsistencies : Cross-validate with elemental analysis (C, H, N, S) and replicate measurements under standardized conditions .
What in vitro models are appropriate for evaluating the antimicrobial activity of this compound, and how can researchers validate target engagement?
Level : Basic
Methodological Answer :
- Antimicrobial Screening :
- Mechanistic Validation :
How can computational approaches predict the biological activity of derivatives of this compound?
Level : Advanced
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1RX7). Focus on hydrogen bonding with Asp27 and hydrophobic contacts with Phe31 .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from Gaussian calculations. Train models with Random Forest algorithms using bioactivity data from analogs .
- ADMET Prediction : Utilize SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability < 0.1) .
What strategies resolve discrepancies in reported biological activity data for structurally similar thiazole derivatives?
Level : Advanced
Methodological Answer :
- Standardized Assays : Adopt CLSI/EUCAST guidelines for antimicrobial testing to minimize inter-lab variability .
- Compound Purity : Confirm >98% purity via HPLC (Symmetry C18, 254 nm) before screening .
- Positive Controls : Compare with known inhibitors (e.g., trimethoprim for DHFR) to calibrate activity thresholds .
How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's analogs?
Level : Advanced
Methodological Answer :
- Analog Synthesis : Vary substituents at the 4/5-positions (e.g., replace methyl with halogen or methoxy groups) .
- Bioactivity Profiling : Test analogs against a panel of 60 cancer cell lines (NCI-60) for antitumor activity .
- Statistical Analysis : Apply PCA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
